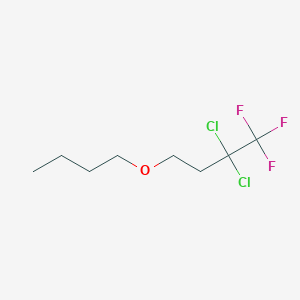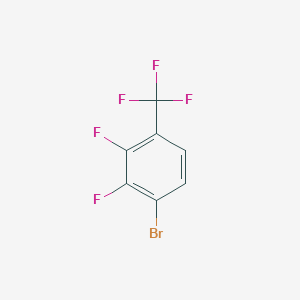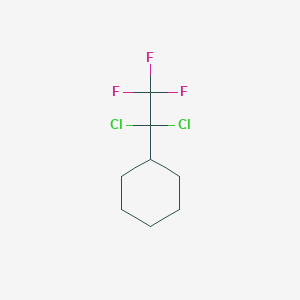![molecular formula C13H7Cl2FN2O2 B3040948 2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine CAS No. 255876-85-8](/img/structure/B3040948.png)
2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carbonyl group (C=O), an amino group (NH2), and a methylene group (CH2). The compound also contains chloro (Cl) and fluoro (F) substituents, which can significantly affect its reactivity and properties .Mechanism of Action
2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine works by inhibiting the activity of JAK3, which plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that lead to the production of inflammatory cytokines and immune cell proliferation. This results in reduced inflammation and improved disease symptoms in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of autoimmune diseases, this compound has been shown to reduce inflammation and prevent disease progression. In human clinical trials, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine as a research tool is its specificity for JAK3. This allows researchers to study the role of JAK3 in immune cell signaling and cytokine production. However, one limitation of this compound is its potential for off-target effects, as JAK3 is not the only kinase involved in immune cell signaling. Additionally, this compound may not be suitable for all experimental systems, as its effects may vary depending on the specific cell type and cytokine environment.
Future Directions
There are several future directions for research on 2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine. One area of interest is the development of more specific JAK3 inhibitors that have fewer off-target effects. Another area of interest is the use of this compound in combination with other immunomodulatory agents, such as biologic therapies, to improve treatment outcomes in autoimmune diseases. Additionally, the role of JAK3 in other disease states, such as cancer and infectious diseases, is an area of active research.
Scientific Research Applications
2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine has been extensively studied for its potential as a therapeutic agent in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing disease progression in animal models of these diseases. Clinical trials in humans have also shown promising results, with this compound demonstrating efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
[(E)-(3-chloro-4-fluorophenyl)methylideneamino] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O2/c14-10-5-8(1-3-11(10)16)6-18-20-13(19)9-2-4-12(15)17-7-9/h1-7H/b18-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBVVBVWSLBAL-NGYBGAFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NOC(=O)C2=CN=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/OC(=O)C2=CN=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide](/img/structure/B3040866.png)

![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)
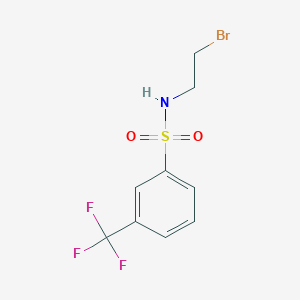
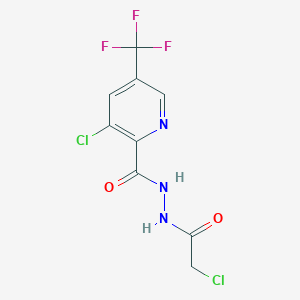

![4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040879.png)
![5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040880.png)
